

Dihydromyricetin (Ampelopsin): A Comprehensive Review of its Metabolic Effects

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A Note on Nomenclature: It is essential to clarify from the outset that "Ampelopsin" and "Dihydromyricetin (DHM)" are synonymous terms for the same flavonoid compound.[1][2][3][4] [5][6] The systematic IUPAC name for this molecule is (2R,3R)-3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.[1] This guide will use the more common scientific name, Dihydromyricetin (DHM), while acknowledging that it is also known as Ampelopsin.

Dihydromyricetin is a natural flavonoid predominantly isolated from Ampelopsis grossedentata, commonly known as vine tea.[4][6][7] It has garnered significant attention within the research community for its wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and hepatoprotective effects.[4][7][8] This guide focuses specifically on its well-documented impact on glucose and lipid metabolism, providing researchers, scientists, and drug development professionals with a consolidated overview of the current experimental data.

Regulation of Glucose and Lipid Metabolism

DHM has been shown to improve glucose and lipid metabolism, making it a compound of interest for metabolic syndrome and nonalcoholic fatty liver disease (NAFLD).[1][2] Preclinical studies in animal models and in vitro systems have demonstrated that DHM can enhance insulin sensitivity, reduce body weight gain, and lower serum cholesterol and triglycerides.[2] A randomized controlled trial involving patients with NAFLD found that DHM supplementation improved both glucose and lipid profiles and exerted beneficial anti-inflammatory effects.[1]



Key Metabolic Effects of Dihydromyricetin (DHM)



Metabolic Parameter	Model System	Treatment Details	Key Findings	Reference
Glucose Metabolism	Patients with NAFLD	300 mg DHM, twice daily for 3 months	Significant amelioration of serum glucose levels.	[9]
MG-stimulated PC12 cells	Not specified	Improved glucose metabolism via the AMPK/GLUT4 signaling pathway.	[10]	
Lipid Metabolism	High-fat diet-fed mice	250 & 500 mg/kg DHM	Significantly suppressed increases in body weight, liver weight, and epididymal and perirenal fat volumes.	[11]
Alcohol diet-fed mice	250 mg/kg DHM	Reduced serum levels of ethanol and liver triglycerides.	[11]	
Patients with NAFLD	300 mg DHM, twice daily for 3 months	Significant amelioration of serum LDL-C levels.	[9]	
Oleic acid- induced L02 & HepG2 cells	Not specified	Inhibited lipid accumulation.	[9]	



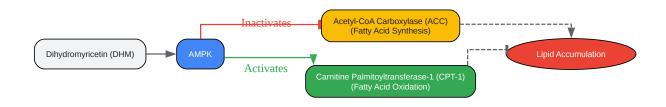
Hepatoprotection	Chronic ethanol- fed mice	Not specified	Reduced liver steatosis and liver triglycerides.	[11]
High-fat diet hamsters	Not specified	Attenuated high-fat-induced increase in body weight, liver lipid deposition, serum triglycerides, and total cholesterol.	[5]	

Signaling Pathways Modulated by Dihydromyricetin

DHM exerts its metabolic effects by modulating several key signaling pathways. A central mechanism is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2]

AMPK Signaling Pathway in Lipid Metabolism

DHM's activation of AMPK leads to downstream effects that collectively reduce lipid accumulation. This includes the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase-1 (CPT-1), which promotes fatty acid oxidation.



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DHM activates AMPK to regulate lipid metabolism.



mTOR Signaling Pathway in Autophagy

DHM has also been shown to activate autophagy, a cellular process for degrading and recycling cellular components, by inhibiting the mTOR signaling pathway. This can contribute to its protective effects in metabolic stress.[5]



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DHM induces autophagy via mTOR inhibition.

Experimental Protocols

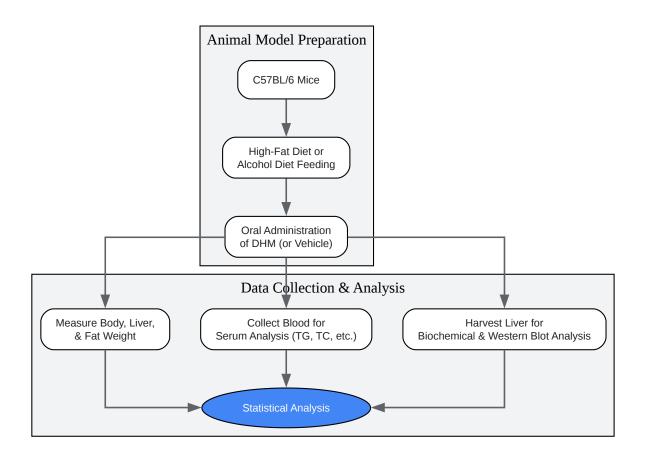
To facilitate the replication and further investigation of DHM's metabolic effects, detailed methodologies from key studies are provided below.

In Vivo High-Fat Diet (HFD) and Alcohol-Induced Fatty Liver Mouse Model

- Objective: To investigate the anti-obesity and hepatoprotective effects of DHM.
- Animal Model: Male C57BL/6 mice.
- HFD Model: Mice were fed a high-fat diet (60% of calories from fat) for a specified period.
 DHM was administered orally at doses of 250 and 500 mg/kg. Body weight, liver weight, and abdominal fat were measured.
- Alcohol Model: Mice were fed a liquid alcohol diet. DHM was administered orally at 250 mg/kg. Serum levels of ethanol, glutamic oxaloacetic transaminase (GOT), glutamic pyruvic transaminase (GPT), and liver triglycerides were assessed.
- Biochemical Analysis: Serum parameters were measured using commercial assay kits. Liver tissues were homogenized for triglyceride measurement and protein expression analysis (e.g., CPT-1A) via Western blot.



 Reference: Adapted from the methodology described in the study on the anti-adiposity mechanisms of Ampelopsin.[11]



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Workflow for in vivo metabolic studies of DHM.

In Vitro Adipocyte Differentiation and Lipid Accumulation Assay

- Objective: To assess the direct effect of DHM on adipogenesis and lipid metabolism in adipocytes.
- Cell Line: 3T3-L1 preadipocytes.



- Differentiation: Cells were induced to differentiate into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX.
- Treatment: Differentiated adipocytes were treated with various concentrations of DHM.
- Lipid Accumulation Measurement: Intracellular triglyceride content was quantified using Oil
 Red O staining, followed by extraction and spectrophotometric measurement.
- Protein Analysis: Expression of key lipolytic enzymes, such as hormone-sensitive lipase (HSL), was analyzed by Western blotting.
- Reference: This protocol is based on standard cell culture techniques for studying adipogenesis as referenced in related literature.[11]

Conclusion

Dihydromyricetin (Ampelopsin) is a potent natural flavonoid with significant beneficial effects on glucose and lipid metabolism. Its mechanisms of action, primarily through the modulation of the AMPK and mTOR signaling pathways, make it a compelling candidate for further research and development in the context of metabolic diseases. The experimental data consistently demonstrate its ability to reduce lipid accumulation, improve insulin sensitivity, and protect the liver from metabolic stress. Future clinical trials are warranted to fully elucidate its therapeutic potential in human populations.

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